1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane
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Overview
Description
1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:
Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.
Introduction of the Chlorophenyl Group: This step may involve nucleophilic substitution reactions where a chlorophenyl sulfonyl chloride reacts with the diazepane ring.
Attachment of the Tetrahydrofuran Moiety: This could be done through etherification reactions using tetrahydrofuran derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: The chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, nucleophiles like amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of bioactive compounds.
Medicine: Possible applications in drug discovery, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the diazepane ring suggests potential interactions with the central nervous system, similar to other diazepane derivatives.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane: The parent compound, which lacks the chlorophenyl and tetrahydrofuran groups.
3-Chlorophenylsulfonyl Derivatives: Compounds with similar sulfonyl groups but different core structures.
Tetrahydrofuran Derivatives: Compounds containing the tetrahydrofuran ring but different substituents.
Uniqueness
1-((3-Chlorophenyl)sulfonyl)-4-(tetrahydrofuran-3-yl)-1,4-diazepane is unique due to the combination of its structural features, which may confer specific chemical and biological properties not found in other compounds.
Properties
IUPAC Name |
1-(3-chlorophenyl)sulfonyl-4-(oxolan-3-yl)-1,4-diazepane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3S/c16-13-3-1-4-15(11-13)22(19,20)18-7-2-6-17(8-9-18)14-5-10-21-12-14/h1,3-4,11,14H,2,5-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLMXEVRTULIDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC(=CC=C2)Cl)C3CCOC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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